{1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol
Overview
Description
{1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Indole and pyrrolidine derivatives have been found to bind with high affinity to multiple receptors . The specific targets can vary widely depending on the exact structure of the compound.
Mode of action
The interaction of these compounds with their targets can result in a variety of changes. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
The affected pathways and their downstream effects can also vary widely. For example, some indole derivatives have been found to inhibit the replication of viruses, reduce inflammation, or kill cancer cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can be influenced by many factors, including the presence of heteroatomic fragments, which can modify physicochemical parameters and improve the ADME/Tox results for drug candidates .
Result of action
The molecular and cellular effects of these compounds’ actions can include the inhibition of viral replication, the reduction of inflammation, the killing of cancer cells, and other effects depending on the specific compound and its targets .
Action environment
Environmental factors can influence the action, efficacy, and stability of these compounds. For example, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
{1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to engage in stereospecific interactions with enantioselective proteins, potentially influencing the biological activity of these proteins . This compound may also interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall metabolic flux within cells .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific receptors or enzymes, this compound may modulate signaling cascades, leading to changes in gene expression and metabolic activity . These interactions can result in various cellular responses, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The pyrrolidine ring’s stereogenicity allows for specific binding to enantioselective proteins, potentially leading to enzyme inhibition or activation . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the stability of pyrrolidine derivatives can vary, and their degradation products may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including potential changes in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and function . Threshold effects observed in animal studies can provide valuable insights into the safe and effective dosage ranges for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The pyrrolidine ring’s structure allows it to participate in enzymatic reactions, potentially altering the levels of metabolites and influencing overall metabolic activity . These interactions can have significant implications for cellular energy production and biosynthetic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for elucidating its biological effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within cells . For example, its presence in the nucleus may influence gene expression, while its localization in the mitochondria could impact cellular energy metabolism.
Properties
IUPAC Name |
[1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-17-14-6-4-3-5-13(14)10-15-8-7-12(9-15)11-16/h3-6,12,16H,2,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWKJWKBKXYKRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC(C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.